molecular formula C19H18N4O3S B2496727 N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide CAS No. 1421530-96-2

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide

Cat. No. B2496727
CAS RN: 1421530-96-2
M. Wt: 382.44
InChI Key: XATDOHYBPJIMML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidin-4-yl and pyridin-4-ylthio derivatives, including compounds similar to "N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide," often involves multi-step reactions starting from basic chemical substrates. A typical synthesis route might start with a benzyl or pyridinyl precursor, followed by reactions such as condensation, cyclization, and functional group transformations to introduce the pyrimidin-4-yl and thioacetamide groups (Hossan et al., 2012). These processes underscore the complexity and the versatility of synthetic strategies needed to create specific pyrimidinyl and pyridinyl compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of compounds like "this compound" is crucial for understanding their chemical behavior and biological activity. Techniques such as X-ray crystallography and computational modeling are often employed to determine the conformation, bond lengths, angles, and overall geometry of these molecules. Such structural information is critical for the rational design of compounds with enhanced activity and selectivity (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of "this compound" and similar compounds is influenced by their functional groups. For instance, the presence of a thioacetamide group can lead to various chemical transformations, including cyclization, alkylation, and acylation, enabling the synthesis of diverse derivatives with potential biological activities. These reactions are key to modifying the compound's structure to improve its pharmacological profile (Pailloux et al., 2007).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds with structural features similar to N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide have been synthesized for antimicrobial and antifungal purposes. For instance, the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings have shown that many of these compounds exhibit good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This indicates that similar compounds could be designed to target specific microbial pathogens, contributing to the development of new antimicrobial agents.

Anticancer Research

The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, including modifications to the pyrimidine ring, have shown anticancer activities in vitro. One compound, in particular, demonstrated appreciable cancer cell growth inhibition against several cancer cell lines (Al-Sanea et al., 2020). This highlights the potential of this compound derivatives in cancer research, possibly offering new avenues for the development of anticancer drugs.

properties

IUPAC Name

N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-pyridin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-25-16-5-3-2-4-14(16)11-26-19-10-17(21-13-22-19)23-18(24)12-27-15-6-8-20-9-7-15/h2-10,13H,11-12H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATDOHYBPJIMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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